molecular formula C8H5ClN2S B178420 4-(4-Chlorophenyl)-1,2,3-thiadiazole CAS No. 18212-23-2

4-(4-Chlorophenyl)-1,2,3-thiadiazole

Cat. No. B178420
CAS RN: 18212-23-2
M. Wt: 196.66 g/mol
InChI Key: VNVRALRGBSCEPK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,2,3-thiadiazole, also known as 4-Chloro-1,2,3-thiadiazole, is an organic compound that has a wide range of applications in scientific research. It is a chemical compound with the molecular formula C7H3ClN2S. It is a colorless solid that is soluble in water and is commonly used in a variety of laboratory experiments.

Scientific Research Applications

Antimicrobial Agents

The synthesis of formazans from Mannich base derivatives of 4-(4-Chlorophenyl)-1,2,3-thiadiazole has been explored, showing moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Molecular Structure Studies

The crystal and molecular structure of a compound containing the 4-(4-Chlorophenyl)-1,2,3-thiadiazole structure has been analyzed using spectroscopic techniques and single-crystal X-ray diffraction. This study provides insight into the compound's bond lengths, angles, and torsion angles, enhancing understanding of its electronic properties (Kerru et al., 2019).

Corrosion Inhibition

Some derivatives of 4-(4-Chlorophenyl)-1,2,3-thiadiazole, particularly 2,5-disubstituted 1,3,4-thiadiazoles, have been investigated for their corrosion inhibition properties in mild steel, offering insights into their potential industrial applications (Bentiss et al., 2007).

Antiviral Activity

Research into the antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides has shown certain compounds to possess anti-tobacco mosaic virus activity. This demonstrates potential applications in combating viral infections in plants (Chen et al., 2010).

Photophysical Properties

The photophysical properties of thiadiazole derivatives, including those with a 4-(4-Chlorophenyl)-1,2,3-thiadiazole structure, have been studied. The analysis of absorption and fluorescence spectra in various solvents contributes to a better understanding of the ground and excited state dipole moments, which is crucial for applications in optical materials and sensors (Muddapur et al., 2016).

Anticancer Agents

Novel 4-(4-Chlorophenyl)-1,2,3-thiadiazole-based compounds have been synthesized and evaluated for their cytotoxicity against cancer cell lines such as MCF-7 and HepG2. Some compounds displayed significant activity, suggesting their potential use as anticancer agents (El-Masry et al., 2022).

properties

IUPAC Name

4-(4-chlorophenyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVRALRGBSCEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171253
Record name 1,2,3-Thiadiazole, 4-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-1,2,3-thiadiazole

CAS RN

18212-23-2
Record name 4-(4-Chlorophenyl)-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18212-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Thiadiazole, 4-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Thiadiazole, 4-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)-1,2,3-thiadiazole
Reactant of Route 2
4-(4-Chlorophenyl)-1,2,3-thiadiazole
Reactant of Route 3
4-(4-Chlorophenyl)-1,2,3-thiadiazole
Reactant of Route 4
4-(4-Chlorophenyl)-1,2,3-thiadiazole
Reactant of Route 5
4-(4-Chlorophenyl)-1,2,3-thiadiazole
Reactant of Route 6
4-(4-Chlorophenyl)-1,2,3-thiadiazole

Citations

For This Compound
9
Citations
DA Androsov, ML Petrov… - Russian Journal of …, 2007 - researchgate.net
N, N-Dialkylethanethioamides are obtained via decomposition of 4-substituted 1, 2, 3-thiadiazoles by the action of strong bases in the presence of secondary amines [1]. This procedure …
Number of citations: 7 www.researchgate.net
Y Zhang, Y Cao, L Lu, S Zhang, W Bao… - The Journal of …, 2019 - ACS Publications
Nitrogen-containing heterocycles are especially considered “privileged” structural scaffolds for the development of new drugs. However, traditional methods of organic synthesis are …
Number of citations: 36 pubs.acs.org
F Hayat, A Salahuddin, J Zargan, A Azam - European journal of medicinal …, 2010 - Elsevier
A series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives were synthesized by the cyclization of novel 2-(quinolin-8-yloxy) acetohydrazones. In vitro antiamoebic activity was …
Number of citations: 62 www.sciencedirect.com
Q Yue, T Mulder, PJ Rudewicz, E Solon, N Budha… - Drug Metabolism and …, 2013 - ASPET
The compound (S)-1-[(S)-2-cyclohexyl-2-([S]-2-[methylamino]propanamido)acetyl]-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide (GDC-0152) is a peptidomimetic small …
Number of citations: 8 dmd.aspetjournals.org
BB Liu, HW Bai, H Liu, SY Wang… - The Journal of Organic …, 2018 - ACS Publications
Trisulfur radical anion (S 3 •– ) mediated reactions with in situ formed azoalkenes and α,β-usaturated N-sulfonylimines for the construction of 1,2,3-thiadiazoles and isothiazoles has …
Number of citations: 38 pubs.acs.org
P Icyishaka, C Li, L Lu, W Bao, J Li, Y Zhang… - JoVE (Journal of …, 2020 - jove.com
The interest on nitrogen-containing heterocycles has expanded rapidly in the synthetic community since they are important motifs for new drugs. Traditionally, they were synthesized …
Number of citations: 4 www.jove.com
J Chen, Y Jiang, JT Yu, J Cheng - The Journal of Organic …, 2016 - ACS Publications
A TBAI-catalyzed reaction between N-tosyl hydrazone and sulfur was developed, leading to 1,2,3-thiadiazoles in moderate to good yields. It represents a facile and practical procedure …
Number of citations: 73 pubs.acs.org
S Saravanan, P Mohan… - Journal of Sulfur …, 2011 - Taylor & Francis
The reactions of 2-(4,5-dihydrothiazol-2-ylthio)-1-arylethanone with different nucleophiles including semicarbazide hydrochloride, hydroxylamine hydrochloride, hydrazine, …
Number of citations: 6 www.tandfonline.com
Y Feng, J He, W Li, Z Yang, Y Wei, P Liu, J Zhao, C Gu… - Tetrahedron, 2021 - Elsevier
Selective transformations of 2-(p-toluenesulfonyl)-N-tosylhydrazones with different sulfur sources have been established. A series of 4-aryl-1,2,3-thiadiazoles and novel 4-aryl-5-tosyl-1,2…
Number of citations: 11 www.sciencedirect.com

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